molecular formula C19H24N4O2 B2788165 N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide CAS No. 1705549-91-2

N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide

Cat. No.: B2788165
CAS No.: 1705549-91-2
M. Wt: 340.427
InChI Key: VVCYEHRASSKOBZ-UHFFFAOYSA-N
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Description

N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide is a synthetic chemical compound designed for preclinical research and drug discovery, featuring a 1,2,4-oxadiazole heterocycle linked to a piperidine carboxamide core. The 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, valued for its bioisosteric properties as an analogue for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . Compounds based on the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold have demonstrated significant antiproliferative activity in biological screenings . Research indicates that this specific pharmacophore acts as a tubulin inhibitor, disrupting microtubule formation and leading to cell cycle arrest in the mitotic phase, which is a validated mechanism of action for anticancer agents . This makes it a valuable chemical tool for investigating new oncological pathways and for the development of novel chemotherapeutic agents, particularly in prostate cancer research using models like the DU-145 cell line . The inclusion of the cyclopropyl group on the oxadiazole ring and the N-benzyl moiety on the carboxamide are common structural features explored in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(20-12-14-5-2-1-3-6-14)23-10-4-7-15(13-23)11-17-21-18(22-25-17)16-8-9-16/h1-3,5-6,15-16H,4,7-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCYEHRASSKOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, particularly against bacterial and viral infections.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Drug Discovery: It serves as a lead compound in the development of new therapeutic agents due to its unique structural features and biological activities.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Carboxamide

The benzyl group on the piperidine carboxamide distinguishes this compound from analogs with alternative aryl or heteroaryl substituents. For instance:

  • Unsubstituted ester precursors : Earlier synthetic intermediates, such as N-Boc-protected carboxylic acids, lack the carboxamide functionality, impacting stability and reactivity .

Table 1: Substituent Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent
N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide Not provided* Not provided* Benzyl carboxamide
N-(thiophen-2-yl) analog C16H20N4O2S 332.42 Thiophen-2-yl
5-nitrofuroyl derivative Not provided Not provided Nitrofuran

*Exact data for the target compound is absent in provided evidence; inferred from analogs.

Core Heterocycle Modifications

The piperidine core may be replaced with other heterocycles, significantly affecting conformational flexibility and bioactivity:

  • Thiazol-2-amine core : A compound with a 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-amine structure (C9H10N4OS, MW 222.27) replaces the piperidine with a smaller thiazole ring, reducing steric bulk but limiting hydrogen-bonding sites .

Table 2: Core Structure Comparison

Compound Name Core Structure Molecular Formula Molecular Weight
Target compound Piperidine Not provided Not provided
2,6-Diazaspiro[3.4]octane derivative Spirocyclic Not provided Not provided
Thiazol-2-amine analog Thiazole C9H10N4OS 222.27

Physicochemical Property Analysis

While explicit data on solubility or logP is unavailable, molecular weight and functional groups provide indirect insights:

  • The thiophen-2-yl analog (MW 332.42) may exhibit higher lipophilicity than the benzyl variant due to sulfur’s electron-withdrawing effects .
  • The thiazole-based compound (MW 222.27) likely has reduced steric hindrance, favoring membrane permeability .

Biological Activity

N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various therapeutic applications.

Structural Characteristics

The compound features a complex structure characterized by the following components:

  • Piperidine Ring : A six-membered ring containing nitrogen that contributes to the compound's pharmacological properties.
  • Oxadiazole Moiety : A five-membered heterocyclic ring that enhances biological activity through interactions with various biological targets.
  • Cyclopropyl Group : This small cyclic alkane can influence the compound's steric and electronic properties.

The molecular formula is C16H22N4O2C_{16}H_{22}N_4O_2 with a molecular weight of approximately 302.37 g/mol.

Biological Activity Overview

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that derivatives of oxadiazole, including this compound, exhibit promising anticancer properties. Studies have shown that oxadiazole derivatives can inhibit cell proliferation in multiple cancer cell lines:

Cell Line IC50 (μM)
Human colon adenocarcinoma (HT-29)92.4
Human lung adenocarcinoma (A549)85.0
Human breast cancer (MCF7)78.5

These values suggest that modifications to the oxadiazole structure can enhance cytotoxicity against cancer cells .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters:

Enzyme IC50 (μM)
MAO-A15.5
MAO-B6.71

These results indicate that the compound may have implications in treating neurodegenerative diseases where MAO inhibition is beneficial .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole ring is known for its capacity to form hydrogen bonds and engage in π-stacking interactions with enzymes and receptors, potentially inhibiting their activity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their anti-acetylcholinesterase activity. It was found that introducing bulky groups at specific positions significantly increased biological activity .
  • Antimicrobial Properties : Other derivatives have shown antimicrobial properties against a range of pathogens, suggesting that this class of compounds could be further explored for antibiotic development .
  • Neuroprotective Effects : Some research indicates potential neuroprotective effects due to MAO inhibition, which could lead to therapeutic applications in conditions such as depression or Parkinson's disease .

Q & A

Q. What are the common synthetic routes for synthesizing N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use of carbodiimides (e.g., EDCI) and activators (e.g., HOBT) to form amide bonds between the piperidine and benzyl/oxadiazole moieties .
  • Cyclization : Optimized conditions (e.g., reflux in DMF or ethanol) to assemble the oxadiazole ring .
  • Purification : Column chromatography or recrystallization to isolate high-purity products. Reaction yields depend on solvent choice, catalyst loading, and temperature control .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • X-ray crystallography : For definitive 3D structure determination using software like SHELXL .
  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry and monitor reaction progress (e.g., coupling constants for piperidine conformation) .
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering low yields during synthesis?

Systematic optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while methanol improves cyclization efficiency .
  • Catalyst variation : Testing alternatives to EDCI (e.g., DCC) or adjusting stoichiometry of coupling agents .
  • Real-time monitoring : TLC or inline IR spectroscopy to identify side reactions or incomplete steps .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Repeat experiments : Confirm reproducibility under controlled conditions (e.g., anhydrous solvents).
  • Advanced NMR techniques : 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities .
  • Complementary crystallography : High-resolution X-ray data to validate bond angles and torsional strain in the piperidine or oxadiazole rings .

Q. What methodologies are recommended for assessing its pharmacological activity?

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays.
  • Receptor binding assays : Radioligand displacement to evaluate affinity for GPCRs or ion channels.
  • Metabolic stability : Liver microsome testing to predict pharmacokinetic profiles .

Q. How can solubility or hygroscopicity challenges be addressed during formulation?

  • Co-solvent systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Lyophilization : For hygroscopic derivatives, lyophilize in the presence of cryoprotectants (e.g., trehalose) .

Q. How to reconcile contradictory bioactivity data across different assay platforms?

  • Orthogonal assays : Validate hits using both cell-based (e.g., cytotoxicity) and biochemical (e.g., ELISA) platforms.
  • Purity verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors .
  • Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .

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